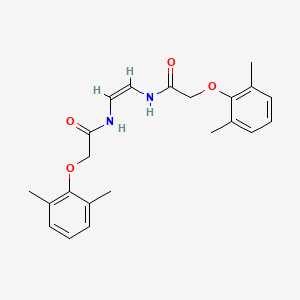
5-Hydroxymethylcytidine-13C,D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxymethylcytidine-13C,D2 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 5-hydroxymethylcytidine, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively. This labeling allows for precise tracking and analysis in metabolic studies, providing valuable insights into biochemical pathways and molecular interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethylcytidine-13C,D2 typically involves the incorporation of carbon-13 and deuterium into the molecular structure of 5-hydroxymethylcytidine. This process can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from commercially available 5-hydroxymethylcytidine, isotopic labeling is introduced through specific chemical reactions.
Enzymatic Synthesis: Enzymes such as TET (Ten-Eleven Translocation) family enzymes can catalyze the oxidation of 5-methylcytidine to 5-hydroxymethylcytidine, which can then be isotopically labeled.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Large quantities of starting materials are processed in batches, with careful control of reaction parameters to achieve consistent product quality.
Continuous Flow Synthesis: Advanced techniques such as continuous flow synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxymethylcytidine-13C,D2 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups.
Reduction: Reduction reactions can convert the hydroxymethyl group back to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
5-Formylcytidine: Formed through oxidation of the hydroxymethyl group.
5-Methylcytidine: Formed through reduction of the hydroxymethyl group.
Substituted Cytidines: Formed through substitution reactions.
Applications De Recherche Scientifique
5-Hydroxymethylcytidine-13C,D2 is widely used in scientific research, including:
Mécanisme D'action
The mechanism of action of 5-Hydroxymethylcytidine-13C,D2 involves its incorporation into DNA or RNA, where it can influence gene expression and epigenetic regulation. The hydroxymethyl group can be further oxidized or reduced, affecting the methylation status of cytosine residues. This, in turn, can modulate gene expression by altering chromatin structure and accessibility . The molecular targets include DNA methyltransferases and TET enzymes, which play crucial roles in DNA methylation and demethylation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxymethylcytosine: A similar compound that also undergoes oxidation and reduction reactions.
5-Methylcytidine: The precursor to 5-hydroxymethylcytidine, involved in DNA methylation.
5-Formylcytidine: An oxidation product of 5-hydroxymethylcytidine.
Uniqueness
5-Hydroxymethylcytidine-13C,D2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. This makes it a valuable tool for studying complex biochemical pathways and molecular interactions .
Propriétés
Formule moléculaire |
C₉¹³CH₁₃D₂N₃O₆ |
|---|---|
Poids moléculaire |
276.25 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






